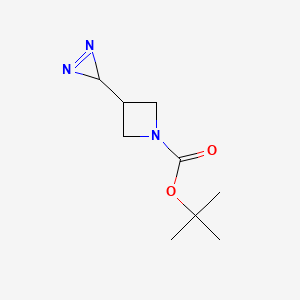
tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the diazirine moiety. The process may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Diazirine Group: The diazirine group can be introduced via diazirine formation reactions, which often involve the use of diazo compounds and photolysis.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazirine moiety.
Reduction: Reduction reactions may target the azetidine ring or the diazirine group.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of the diazirine group.
Reduction Products: Reduced forms of the azetidine ring or diazirine group.
Substitution Products: Compounds with substituted tert-butyl groups.
Applications De Recherche Scientifique
Chemistry:
Photoaffinity Labeling: The diazirine group is activated by UV light, allowing it to form covalent bonds with nearby molecules, making it useful for studying molecular interactions.
Biology:
Protein Interaction Studies: The compound can be used to investigate protein-protein and protein-ligand interactions.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals by identifying drug targets and mechanisms of action.
Industry:
Material Science: May be used in the development of new materials with specific properties due to its unique reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate primarily involves the activation of the diazirine group by UV light. Upon activation, the diazirine forms a highly reactive carbene intermediate, which can insert into nearby chemical bonds, forming covalent linkages. This property is exploited in photoaffinity labeling to study molecular interactions.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison:
- Uniqueness: The presence of the diazirine group in tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate makes it particularly useful for photoaffinity labeling, a feature not shared by the other similar compounds listed.
- Reactivity: The diazirine group provides unique reactivity under UV light, allowing for the formation of covalent bonds with nearby molecules, which is a distinct advantage in studying molecular interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H15N3O2 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
tert-butyl 3-(3H-diazirin-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)12-4-6(5-12)7-10-11-7/h6-7H,4-5H2,1-3H3 |
Clé InChI |
FRYZKNDUBNOEBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C2N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


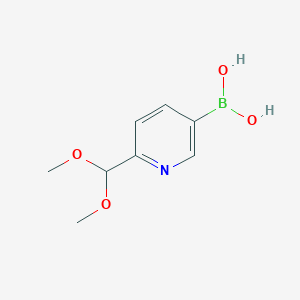
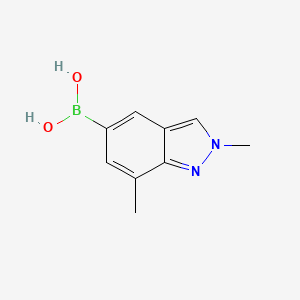



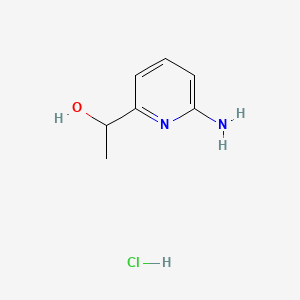
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)

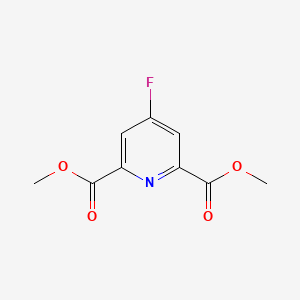
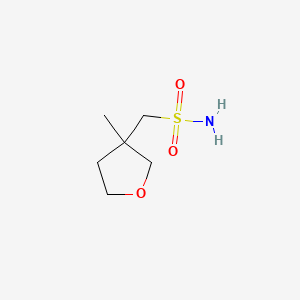
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)

![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
